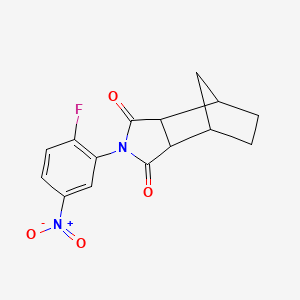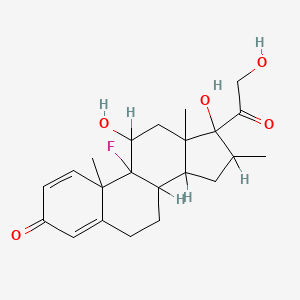![molecular formula C16H12N2O4 B7835887 2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B7835887.png)
2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) is a chemical compound characterized by its unique structure, which includes two imide groups attached to a benzene ring. This compound is part of the broader class of aromatic dicarboximides, known for their significant optoelectronic properties. These properties make them valuable in various applications, including as color pigments, fluorescent dyes, and organic semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) typically involves a twofold Pd-catalyzed [5 + 2] annulation process. This method is used to extend the family of aromatic bis(dicarboximide)s and involves the use of palladium as a catalyst to facilitate the reaction . The reaction conditions often include specific temperatures and solvents to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques would be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the imide groups and the aromatic benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its fluorescent properties make it useful for imaging and diagnostic purposes. In the industry, it is applied in the development of organic semiconductors and optoelectronic devices .
Mécanisme D'action
The mechanism by which N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) exerts its effects involves interactions with molecular targets and pathways. The imide groups and the aromatic benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and stability. Theoretical studies, such as nucleus independent chemical shift (NICS) and anisotropy of the induced current density (ACID) plots, provide insights into the aromaticity and electronic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) include other aromatic dicarboximides like perylene bis(dicarboximide) and naphthalene bis(dicarboximide). These compounds share similar structural features and optoelectronic properties .
Uniqueness: What sets N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) apart is its specific arrangement of imide groups and the benzene ring, which imparts unique electronic properties. This uniqueness makes it particularly valuable in applications requiring specific optoelectronic characteristics, such as organic semiconductors and fluorescent dyes .
Propriétés
IUPAC Name |
2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-3-5-17-13(19)9-7-11-12(8-10(9)14(17)20)16(22)18(6-4-2)15(11)21/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOYVUPYCKWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B7835839.png)
![3-{[4-(Aminocarbonyl)piperidin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7835842.png)


![5-Methyl-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7835868.png)
![Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7835872.png)

![3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B7835893.png)
![6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine](/img/structure/B7835899.png)


